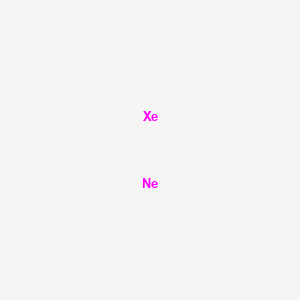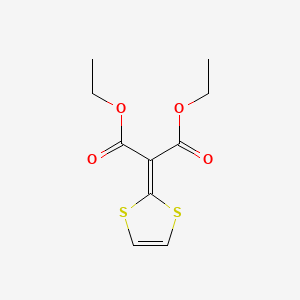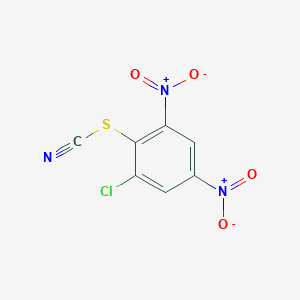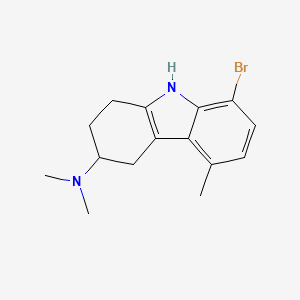
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which makes it effective in disrupting microbial cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-hexyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecylamine with 1-bromohexadecane under reflux conditions in an organic solvent such as toluene or chloroform. The reaction is usually carried out in the presence of a base like sodium hydroxide to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic chemistry but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include an aqueous or alcoholic medium at elevated temperatures.
Oxidation Reactions: These can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield the corresponding alcohol, while oxidation might produce a ketone or carboxylic acid.
Wissenschaftliche Forschungsanwendungen
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst, facilitating reactions between compounds in different phases.
Biology: Its surfactant properties make it useful in cell lysis and membrane protein extraction.
Medicine: It has antimicrobial properties and is used in disinfectants and antiseptics.
Industry: It is employed in formulations for detergents, fabric softeners, and emulsifiers.
Wirkmechanismus
The primary mechanism of action of N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is the disruption of microbial cell membranes. The long hydrophobic chains insert into the lipid bilayer, causing increased permeability and eventual cell lysis. This compound targets the phospholipid membranes of bacteria and other microorganisms, leading to their destruction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- Didecyldimethylammonium bromide
- Cetyltrimethylammonium bromide
Uniqueness
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is unique due to its specific combination of long alkyl chains and the hexyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
61175-84-6 |
|---|---|
Molekularformel |
C42H88BrN |
Molekulargewicht |
687.1 g/mol |
IUPAC-Name |
tridodecyl(hexyl)azanium;bromide |
InChI |
InChI=1S/C42H88N.BrH/c1-5-9-13-17-20-23-26-29-32-36-40-43(39-35-16-12-8-4,41-37-33-30-27-24-21-18-14-10-6-2)42-38-34-31-28-25-22-19-15-11-7-3;/h5-42H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PBCOMCUXNDRRMF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)

silane](/img/structure/B14602417.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
